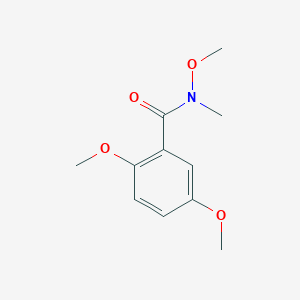

N,2,5-trimethoxy-N-methylbenzamide

Description

BenchChem offers high-quality N,2,5-trimethoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2,5-trimethoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2,5-trimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDDPEOEMOCNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,2,5-trimethoxy-N-methylbenzamide chemical structure and properties

An In-Depth Technical Guide to N,2,5-trimethoxy-N-methylbenzamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N,2,5-trimethoxy-N-methylbenzamide, a member of the versatile substituted benzamide class of molecules. Substituted benzamides are of significant interest in medicinal chemistry for their wide range of biological activities.[1][2] This document details the chemical structure, physicochemical properties, and a validated synthesis protocol for N,2,5-trimethoxy-N-methylbenzamide. As a Weinreb amide, its utility as a stable and highly specific intermediate in the synthesis of complex pharmaceutical and agrochemical compounds is critically examined.[3][4] The guide also explores its potential pharmacological significance by contextualizing it within the broader activities of related benzamide compounds, which have shown promise in targeting neurological and psychiatric disorders.[3][5] This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic building block.

Introduction: The Versatility of Substituted Benzamides

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, renowned for conferring a broad spectrum of biological activities to molecules that incorporate it.[1] This versatility has led to the investigation and development of benzamide derivatives for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2] The specific biological effect is intricately linked to the substitution pattern on both the benzene ring and the amide nitrogen. For instance, certain substitution patterns have yielded potent antagonists for dopamine D2 and serotonin 5-HT2 receptors, a pharmacological profile highly sought after for atypical antipsychotic drugs.[5]

N,2,5-trimethoxy-N-methylbenzamide belongs to a specific subclass known as Weinreb amides (N-methoxy-N-methylamides). The defining feature of a Weinreb amide is its controlled reactivity towards organometallic reagents. This functionality allows for the high-yield synthesis of ketones from carboxylic acid derivatives without the common side reaction of over-addition to form tertiary alcohols.[4] This predictable reactivity makes N,2,5-trimethoxy-N-methylbenzamide an exceptionally valuable intermediate for constructing complex molecular architectures with precision.[3][4]

Physicochemical and Structural Profile

Chemical Structure and Identifiers

The molecular structure of N,2,5-trimethoxy-N-methylbenzamide is characterized by a central benzamide core. The benzene ring is substituted with two methoxy groups at positions 2 and 5. The amide nitrogen is substituted with both a methyl group and a methoxy group, classifying it as a Weinreb amide.

Caption: Chemical structure of N,2,5-trimethoxy-N-methylbenzamide.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N,2,5-trimethoxy-N-methylbenzamide | - |

| CAS Number | 1146443-78-8 | [3][6][7] |

| Molecular Formula | C₁₁H₁₅NO₄ | [3][7][8] |

| Molecular Weight | 225.24 g/mol | [3][8] |

| Canonical SMILES | CN(OC)C(=O)C1=C(C=C(C=C1)OC)OC | - |

Spectroscopic Profile

While specific spectral data for this exact isomer is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methoxy groups, and the N-methyl group. The aromatic protons on the trisubstituted ring will appear as a complex multiplet. The three methoxy groups (two on the ring, one on the nitrogen) and the N-methyl group will each present as sharp singlets, likely in the 3-4 ppm range, with slight differences in chemical shift due to their distinct electronic environments.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the eleven unique carbon atoms. This includes the carbonyl carbon (~170 ppm), six aromatic carbons (four substituted, two unsubstituted), and four sp³ hybridized carbons from the methoxy and N-methyl groups. Data from similar benzamides can be used to estimate these shifts.[9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z = 225.24. Key fragmentation patterns would likely involve the loss of methoxy radicals (•OCH₃) and cleavage of the amide bond, providing structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Purification

Rationale and Strategy

The synthesis of N,2,5-trimethoxy-N-methylbenzamide is most reliably achieved via the formation of a Weinreb amide. The causality for this choice rests on the stability and selective reactivity of the product. A common and efficient laboratory-scale approach involves a two-step process:

-

Activation of the Carboxylic Acid: The starting material, 2,5-dimethoxybenzoic acid, is first converted to a more reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride, which are highly effective activating agents that produce gaseous byproducts, simplifying reaction workup.

-

Amide Bond Formation: The resulting 2,5-dimethoxybenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine.[2][10]

This protocol is self-validating as the progress of each step can be monitored by thin-layer chromatography (TLC), and the final product's identity and purity are unequivocally confirmed by spectroscopic methods (NMR, MS).

Caption: General workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

Objective: To synthesize N,2,5-trimethoxy-N-methylbenzamide from 2,5-dimethoxybenzoic acid.

Materials:

-

2,5-dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

Step A: Synthesis of 2,5-Dimethoxybenzoyl Chloride

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dimethoxybenzoic acid (1.0 eq).

-

Add anhydrous DCM (approx. 5 mL per 1 g of acid).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

-

Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary.

-

Monitor the reaction by TLC (by quenching a small aliquot with methanol and spotting against the starting material).

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Synthesis of N,2,5-trimethoxy-N-methylbenzamide

-

In a separate flame-dried flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add triethylamine (2.5 eq). Stir for 15-20 minutes.

-

Dissolve the crude 2,5-dimethoxybenzoyl chloride from Step A in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the amine/base suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction to completion by TLC.

Step C: Workup and Purification

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,2,5-trimethoxy-N-methylbenzamide.

Applications and Biological Context

Utility as a Synthetic Intermediate

The primary application of N,2,5-trimethoxy-N-methylbenzamide is as a highly efficient synthetic intermediate.[3] Its Weinreb amide functionality provides a distinct advantage in multi-step syntheses. When treated with Grignard or organolithium reagents, the reaction reliably stops at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup. This prevents the formation of tertiary alcohol byproducts, leading to cleaner reactions and higher yields of the desired ketone.[4] This makes it an ideal building block for creating complex molecules where a specific ketone moiety is required.

Potential Pharmacological Relevance

While direct pharmacological studies on N,2,5-trimethoxy-N-methylbenzamide are not extensively documented, its structural class is of high interest. Substituted benzamides are known to interact with various biological targets. The specific trimethoxy substitution pattern is found in several psychoactive compounds, suggesting that derivatives of this molecule could be explored for activity within the central nervous system (CNS). Research on related benzamides has demonstrated potent binding to dopamine and serotonin receptors, which are key targets in the treatment of psychosis and other neurological disorders.[5] Therefore, N,2,5-trimethoxy-N-methylbenzamide serves as a valuable starting point for the synthesis of novel compounds for screening against these and other CNS targets.

Caption: Potential biological activities of the substituted benzamide class.

Conclusion

N,2,5-trimethoxy-N-methylbenzamide is a well-defined chemical entity with significant value for synthetic and medicinal chemists. Its identity is established by its unique molecular formula and structure, and its synthesis is achievable through robust and reproducible protocols. The presence of the Weinreb amide functionality makes it a superior building block for the controlled synthesis of complex ketones, positioning it as a key intermediate in pharmaceutical and agrochemical research and development. While its own biological profile is yet to be fully elucidated, its structural relationship to a wide array of pharmacologically active benzamides suggests a rich potential for future discovery.

References

- BenchChem. (2025). A Comparative Guide to the Biological Activity of Substituted Benzamides.

- BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.

- Yang, S., et al. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

- Hester, J. B., et al. (n.d.). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.

- Yang, S., et al. (2025). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate.

- NIST. (n.d.). Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. NIST Chemistry WebBook.

- MySkinRecipes. (n.d.). N,2,5-triMethoxy-N-MethylbenzaMide.

- ChemicalBook. (2025). N,2,5-triMethoxy-N-MethylbenzaMide | 1146443-78-8.

- PubChem. (n.d.). N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575.

- PubChem. (n.d.). N,2,4-trimethoxy-N-methylbenzamide | C11H15NO4 | CID 18931181.

- Sparatore, A., et al. (n.d.). Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.

- Patil, P., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- Moreira, D., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.

- Suzhou Aobai Pharmaceutical. (n.d.). N,2,5-triMethoxy-N-MethylbenzaMide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N,2,5-triMethoxy-N-MethylbenzaMide [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents [pubmed.ncbi.nlm.nih.gov]

- 6. N,2,5-triMethoxy-N-MethylbenzaMide | 1146443-78-8 [chemicalbook.com]

- 7. N,2,5-triMethoxy-N-MethylbenzaMide [allbiopharm.com]

- 8. N,2,4-trimethoxy-N-methylbenzamide | C11H15NO4 | CID 18931181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

CAS 1146443-78-8 safety data sheet and molecular weight

Technical Monograph: CAS 1146443-78-8 (N,2,5-Trimethoxy-N-methylbenzamide) [1]

Executive Summary

CAS 1146443-78-8 , chemically identified as N,2,5-Trimethoxy-N-methylbenzamide , is a specialized organic building block belonging to the class of Weinreb amides (N-methoxy-N-methylamides).

In drug development and medicinal chemistry, this compound serves as a critical intermediate for the controlled synthesis of aryl ketones. Unlike standard amides or esters, which often suffer from over-addition of nucleophiles (yielding tertiary alcohols), the N-methoxy-N-methyl functionality of CAS 1146443-78-8 enables the formation of a stable metal-chelated intermediate. This unique mechanistic feature allows researchers to isolate ketones with high fidelity upon acidic workup, making it an essential tool in the synthesis of complex pharmaceutical scaffolds.

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | N,2,5-Trimethoxy-N-methylbenzamide |

| CAS Registry Number | 1146443-78-8 |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Structural Class | Weinreb Amide / Substituted Benzamide |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate); sparingly soluble in water. |

| SMILES | COc1ccc(OC)c(c1)C(=O)N(C)OC |

Safety Assessment (SDS Core)

Note: As a specialized research chemical, comprehensive toxicological data (RTECS) may not be fully established. The following safety profile is derived from GHS standards for structurally analogous substituted benzamides and Weinreb intermediates.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2][4][6] Continue rinsing.[4][7]

Handling & Storage

-

Storage Conditions: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Nitrogen or Argon) if long-term storage is required to prevent hydrolysis.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids/bases which may hydrolyze the amide bond.

Technical Deep Dive: The Weinreb Advantage

The primary utility of CAS 1146443-78-8 lies in its ability to undergo the Weinreb Ketone Synthesis .

Mechanism of Action: The Chelation Model

When a hard nucleophile (e.g., Grignard reagent R-MgBr or Organolithium R-Li) attacks the carbonyl carbon of CAS 1146443-78-8, the reaction does not proceed to the ketone immediately, nor does it suffer a second attack to form an alcohol.

Instead, the N-methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (Mg²⁺ or Li⁺), forming a stable five-membered cyclic transition state (Tetrahedral Intermediate). This chelate "locks" the molecule, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.[8] The ketone is only revealed upon acidic quenching (hydrolysis).

Visualizing the Mechanism

Figure 1: The Weinreb Chelation Model preventing over-addition of nucleophiles.

Experimental Protocol: Ketone Synthesis

Objective: Synthesis of a 2,5-dimethoxy-substituted aryl ketone using CAS 1146443-78-8.

Reagents:

-

CAS 1146443-78-8 (1.0 equiv)

-

Organometallic Reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) (1.2–1.5 equiv)

-

Anhydrous THF (Solvent)

-

HCl (1M) or Saturated NH₄Cl (Quench)

Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve CAS 1146443-78-8 in anhydrous THF. Cool the solution to 0°C .

-

Addition: Dropwise add the Grignard reagent (R-MgBr) over 15 minutes. Note: The solution may change color, indicating the formation of the chelated intermediate.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of the amide via TLC or LC-MS.

-

Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl or 1M HCl. This step breaks the metal chelate and releases the ketone.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Structural Visualization

Figure 2: Structural connectivity of N,2,5-Trimethoxy-N-methylbenzamide.

References

-

Nahm, S., & Weinreb, S. M. (1981).[9] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

BLD Pharm. (n.d.). Product Analysis: N,2,5-Trimethoxy-N-methylbenzamide (CAS 1146443-78-8).[1] Retrieved February 12, 2026.

-

Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.

Sources

- 1. 1146443-78-8|N,2,5-Trimethoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Weinreb amide of 2,5-dimethoxybenzoic acid synthesis pathway

Technical Guide: Synthesis of -Methoxy- -methyl-2,5-dimethoxybenzamide

Executive Summary

This technical guide details the synthesis of

We present two distinct, field-proven protocols:

-

The CDI Coupling Protocol: Ideal for laboratory scale (1g – 50g), offering mild conditions and "one-pot" efficiency.

-

The Acid Chloride Protocol: Designed for robustness and scale-up (>50g), utilizing thionyl chloride (

) for cost-effective activation.[1]

Retrosynthetic Analysis & Mechanism

The utility of the Weinreb amide lies in its unique ability to form a stable chelated intermediate upon nucleophilic attack.[2][3] Unlike esters or acid chlorides, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable tetrahedral magnesium/lithium chelate.

Mechanistic Pathway

The methoxy oxygen of the amide coordinates with the metal cation of the incoming nucleophile, "locking" the intermediate. The ketone is only released upon acidic hydrolysis during workup.

Figure 1: Mechanistic stability of the Weinreb intermediate preventing over-alkylation.

Experimental Protocols

Protocol A: The CDI One-Pot Method (Recommended for Lab Scale)

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. It avoids noxious thionyl chloride fumes and proceeds under mild conditions.

-

Substrate: 2,5-Dimethoxybenzoic acid (CAS: 2785-98-0)

-

Reagent:

-Dimethylhydroxylamine hydrochloride (Weinreb amine salt)[4] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried round-bottom flask with 2,5-dimethoxybenzoic acid (1.0 equiv) and anhydrous DCM (0.3 M concentration).

-

Add CDI (1.1 equiv) portion-wise at 0°C. Note: Vigorous evolution of

gas will occur. -

Allow the mixture to warm to Room Temperature (RT) and stir for 45–60 minutes.

-

Checkpoint: The solution should turn from a suspension to a clear, slightly yellow solution, indicating the formation of the reactive acyl-imidazole intermediate.

-

-

Coupling:

-

Add

-dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion. -

Critical Step: No exogenous base (like

) is strictly required as the imidazole byproduct acts as a proton scavenger, but adding 1.0 equiv of imidazole or using a slight excess of CDI ensures kinetics.[1] -

Stir at RT for 3–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The acid spot (

) should disappear; the amide spot (

-

-

Workup:

-

Quench with 1M HCl (cold) to neutralize imidazole and remaining amine.

-

Extract with DCM (3x).

-

Wash combined organics with Saturated

(to remove unreacted acid) and Brine. -

Dry over

and concentrate in vacuo.

-

Protocol B: The Acid Chloride Method (Scale-Up)

For larger batches, converting the acid to the acid chloride first is often more cost-effective.

Step-by-Step Methodology

-

Chlorination:

-

Suspend 2,5-dimethoxybenzoic acid (1.0 equiv) in dry Toluene or DCM.

-

Add Thionyl Chloride (

) (1.5 equiv) and a catalytic drop of DMF. -

Reflux (70–80°C) for 2 hours until gas evolution (

) ceases. -

Concentrate in vacuo to remove excess

. Note: 2,5-dimethoxybenzoyl chloride is relatively stable but moisture sensitive.

-

-

Amidation:

-

Dissolve the crude acid chloride in dry DCM.

-

In a separate vessel, prepare a solution of

-dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine ( -

Slowly cannulate the acid chloride solution into the amine/base mixture at 0°C. Exothermic reaction.

-

Warm to RT and stir for 2 hours.

-

-

Workup:

-

Standard aqueous workup as described in Protocol A.

-

Critical Process Parameters (CPPs) & Data

The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring. This reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid, making the activation step (CDI or

| Parameter | CDI Method | Acid Chloride Method |

| Temperature | 0°C | Reflux ( |

| Time | 4–8 Hours | 2 Hours (Step 1) + 2 Hours (Step 2) |

| Byproducts | Imidazole, | |

| Yield (Typical) | 85–92% | 90–95% |

| Purity (Crude) | High (>95%) | High (>95%) |

| Atom Economy | High | Moderate (requires excess base) |

Analytical Validation

-

Physical State: Clear to pale yellow oil or low-melting solid.

-

NMR (Typical,

-

3.3 ppm (s, 3H,

-

3.5 ppm (s, 3H,

-

3.7–3.8 ppm (s, 6H, Ar-

- 6.8–7.0 ppm (m, 3H, Aromatic protons)

-

3.3 ppm (s, 3H,

Decision Workflow

Use the following logic flow to determine the appropriate synthesis route for your specific constraints.

Figure 2: Decision matrix for selecting the synthesis pathway.

References

-

Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

-

Kelly, C. B. (2012).[4] Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider SyntheticPages, 571.[4] Link

-

BenchChem. (2025).[5] Synthesis of Weinreb Amides Using N-Methylhydroxylamine Hydrochloride. Application Notes. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Org. Synth. (1989). General procedure for Weinreb Amide synthesis. Organic Syntheses, Coll. Vol. 67, 133. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

2,5-dimethoxy-N-methoxy-N-methylbenzamide synonyms and IUPAC name

An In-depth Technical Guide to 2,5-dimethoxy-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethoxy-N-methoxy-N-methylbenzamide, a specialized synthetic intermediate known as a Weinreb amide. The document details its chemical identity, nomenclature, and physicochemical properties. The core focus is on the strategic utility of the Weinreb amide moiety, which enables the controlled synthesis of ketones from highly reactive organometallic reagents by preventing over-addition. A detailed, field-proven protocol for its synthesis from 2,5-dimethoxybenzoic acid is provided, alongside a workflow visualization. Furthermore, this guide explores its critical applications as a versatile building block in medicinal chemistry and drug development, particularly for constructing complex molecular architectures containing the pharmacologically significant 2,5-dimethoxyphenyl scaffold.

Introduction and Strategic Context

In the landscape of modern organic synthesis, particularly within drug discovery, the ability to perform controlled and high-yield carbon-carbon bond formations is paramount. Traditional methods for synthesizing ketones, such as the acylation of organometallic reagents with acid chlorides or esters, are frequently compromised by a lack of control, leading to the over-addition of the nucleophile and the formation of tertiary alcohol byproducts.

2,5-dimethoxy-N-methoxy-N-methylbenzamide emerges as a sophisticated solution to this long-standing challenge. As a member of the N-methoxy-N-methylamide class, commonly known as Weinreb amides, this compound serves as a stable and efficient acylating agent.[1] Its defining feature is the formation of a stable, chelated tetrahedral intermediate upon reaction with organolithium or Grignard reagents.[2] This intermediate is resistant to collapse and further nucleophilic attack until acidic workup, thereby ensuring the reaction cleanly terminates at the ketone stage.[3][4] This level of control simplifies synthetic planning and is invaluable for the multi-step synthesis of complex pharmaceutical targets.[3]

Nomenclature and Chemical Identity

-

IUPAC Name: 2,5-dimethoxy-N-methoxy-N-methylbenzamide

-

Synonyms: Weinreb amide of 2,5-dimethoxybenzoic acid

-

Classification: Aromatic Weinreb Amide

| Identifier | Value |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| CAS Number | Not explicitly assigned in available databases. The parent acid, 2,5-Dimethoxybenzoic acid, is registered under CAS 2524-55-2. |

Physicochemical Properties (Predicted)

The following properties are estimated based on the chemical structure and data from analogous compounds.

| Property | Value | Source/Method |

| Appearance | White to off-white solid or crystalline powder | Prediction |

| Boiling Point | >300 °C (Predicted) | Extrapolation |

| Melting Point | Not determined | - |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). Insoluble in water. | Analogous Compounds |

Synthesis and Mechanistic Rationale

The synthesis of 2,5-dimethoxy-N-methoxy-N-methylbenzamide is reliably achieved via a two-step, one-pot procedure starting from the commercially available 2,5-dimethoxybenzoic acid. The methodology is predicated on the activation of the carboxylic acid to a more reactive species, followed by amidation.

Experimental Protocol: Synthesis from 2,5-Dimethoxybenzoic Acid

Objective: To prepare 2,5-dimethoxy-N-methoxy-N-methylbenzamide in high purity and yield.

Reagents and Materials:

-

2,5-Dimethoxybenzoic acid

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Methodology:

-

Acid Chloride Formation (Activation):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Causality: Oxalyl chloride is an effective activating agent that converts the carboxylic acid into a highly reactive acid chloride intermediate, primed for nucleophilic attack. The reaction is driven by the formation of gaseous byproducts.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases, indicating complete formation of the acid chloride.

-

-

Weinreb Amidation:

-

In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM.

-

Cool this suspension to 0 °C and add pyridine or TEA (3.0 eq) dropwise. Stir for 15 minutes. Causality: The base deprotonates the hydroxylamine hydrochloride salt in situ to generate the free nucleophile, N,O-dimethylhydroxylamine. An excess of base is used to neutralize both the hydrochloride salt and the HCl generated during the subsequent amidation.

-

Slowly add the freshly prepared 2,5-dimethoxybenzoyl chloride solution from Step 1 to the hydroxylamine suspension at 0 °C via a cannula or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting acid chloride is consumed.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 2,5-dimethoxy-N-methoxy-N-methylbenzamide as a pure solid.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2,5-dimethoxy-N-methoxy-N-methylbenzamide.

Applications in Research and Drug Development

The primary utility of 2,5-dimethoxy-N-methoxy-N-methylbenzamide is as a strategic building block for the synthesis of more complex molecules.[5]

Controlled Synthesis of Ketone Intermediates

The compound is an exemplary precursor for generating a wide array of 2,5-dimethoxyphenyl ketones. By reacting it with various organometallic reagents (R-MgBr or R-Li), a diverse library of ketones (2,5-(MeO)₂-Ph-CO-R) can be accessed with high fidelity. This is particularly relevant in the synthesis of pharmaceutical intermediates where precise installation of functional groups is required.[6]

Precursor for Pharmacologically Active Scaffolds

The 2,5-dimethoxy aromatic motif is a well-established pharmacophore present in numerous centrally active compounds and other bioactive molecules.[7] The parent aldehyde, 2,5-dimethoxybenzaldehyde, is a known precursor for the synthesis of 2,5-dimethoxyphenethylamines (2C-X series), which are compounds of significant interest in neuroscience and pharmacology.[8][9][10] Consequently, ketones derived from this Weinreb amide are valuable intermediates for accessing novel analogs and derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[8][11]

Utility in Heterocyclic Chemistry

The ketone functionality, installed via the Weinreb amide, serves as a versatile handle for subsequent chemical transformations, including cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing heterocyclic systems.[4] These ring systems form the core of a vast number of approved drugs, making this compound a valuable starting point for the synthesis of novel therapeutic agents.

Conclusion

2,5-dimethoxy-N-methoxy-N-methylbenzamide is more than a simple chemical; it is an enabling tool for precision in organic synthesis. Its identity as a Weinreb amide provides a reliable and robust method for the synthesis of ketones, circumventing the common and problematic over-addition associated with more reactive acylating agents. For researchers in drug development and medicinal chemistry, this compound represents a key building block for accessing the pharmacologically important 2,5-dimethoxyphenyl scaffold, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

-

Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde Source: Royal Society of Chemistry URL: [Link]

-

Title: N,3-Dimethoxy-N-methylbenzamide Properties - EPA Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde Source: PrepChem.com URL: [Link]

-

Title: N,2,5-triMethoxy-N-MethylbenzaMide Source: MySkinRecipes URL: [Link]

-

Title: N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Controlled Drugs and Substances Act Source: Wikipedia URL: [Link]

-

Title: Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis Source: Zhongding Chemical URL: [Link]

-

Title: Introduction to Weinreb amides. Source: YouTube URL: [Link]

-

Title: 2,N-Dimethoxy-N-methylbenzamide Source: ChemBK URL: [Link]

-

Title: Weinreb Amides in Organic Synthesis Source: SlideShare URL: [Link]

-

Title: N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 2,5-Dimethoxy-4-methylamphetamine Source: Wikipedia URL: [Link]

-

Title: CAS 187396-78-7 | 5-Chloro-N,2-dimethoxy-N-methylbenzamide Source: Hoffman Fine Chemicals URL: [Link]

-

Title: 2,5-Dimethoxybenzaldehyde CAS 93-02-7 Source: Home Sunshine Pharma URL: [Link]

Sources

- 1. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. N,2,5-triMethoxy-N-MethylbenzaMide [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 9. 2,5-Dimethoxybenzaldehyde CAS 93-02-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 2,5-Dimethoxybenzaldehyde | 93-02-7 [chemicalbook.com]

- 11. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Role of N,2,5-trimethoxy-N-methylbenzamide in Phenethylamine Synthesis

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical analysis of N,2,5-trimethoxy-N-methylbenzamide, focusing on its theoretical and potential role as a precursor in the synthesis of phenethylamine derivatives. While direct, documented pathways from this specific benzamide are not prevalent in published literature, this document explores its chemical properties and plausible transformations based on established principles of organic synthesis. We will dissect the probable synthetic utility of this compound, primarily through the reduction of its amide functionality, and contrast this hypothetical route with more efficient, validated methods for synthesizing 2,5-dimethoxyphenethylamines. This guide serves to provide field-proven insights by explaining the causality behind preferred synthetic routes and to ground theoretical chemistry in practical application for researchers in drug development.

Introduction: The 2,5-Dimethoxyphenethylamine Scaffold

Phenethylamines are a broad class of compounds with a shared chemical backbone that are of significant interest in medicinal chemistry and pharmacology. A key subclass, the 2,5-dimethoxyphenethylamines, forms the structural core of many pharmacologically active molecules that interact with the central nervous system, most notably as agonists of serotonin 5-HT2A receptors.[1][2] The precise arrangement of the methoxy groups at the 2 and 5 positions of the phenyl ring is a critical motif for this potent activity.[2]

The synthesis of these molecules is a subject of extensive research. Typically, synthetic strategies prioritize efficiency, yield, and the availability of starting materials. The most common and well-documented routes to 2,5-dimethoxyphenethylamines, such as 2C-H (2,5-dimethoxyphenethylamine), begin with 2,5-dimethoxybenzaldehyde.[3][4] This guide, however, will explore the synthetic potential of a different precursor: N,2,5-trimethoxy-N-methylbenzamide.

Chemical Profile of N,2,5-trimethoxy-N-methylbenzamide

N,2,5-trimethoxy-N-methylbenzamide is a substituted benzamide derivative. Its structure is characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and an N-methoxy-N-methylamide (Weinreb amide-like) group at position 1.

| Property | Value | Source |

| CAS Number | 1146443-78-8 | [5][6] |

| Molecular Formula | C₁₁H₁₅NO₄ | [5][6] |

| Molecular Weight | 225.24 g/mol | [5] |

| Primary Utility | Intermediate in organic synthesis for pharmaceuticals and agrochemicals. | [5] |

The presence of the N-methoxy-N-methylamide functionality is significant. Weinreb amides are notable in organic synthesis for their stability and their controlled reactivity with organometallic reagents to form ketones. However, for the purpose of amine synthesis, the focus shifts to the reduction of the amide carbonyl group.

Synthetic Pathways: From Benzamide to Phenethylamine

The conversion of a benzamide to a phenethylamine requires two key transformations: the reduction of the amide to an amine and the addition of a carbon atom to form the ethyl bridge.

Plausible Transformation: Reduction to a Benzylamine

The most direct synthetic application of N,2,5-trimethoxy-N-methylbenzamide in amine synthesis would be its reduction. Amides can be reduced to amines using powerful reducing agents, most commonly lithium aluminum hydride (LAH). In this hypothetical reaction, the carbonyl group of the benzamide would be fully reduced, yielding N-methyl-N-(2,5-dimethoxybenzyl)methoxyamine. A subsequent cleavage of the N-O bond would be required to yield the secondary benzylamine. A more direct reduction to the corresponding benzylamine, 2,5-dimethoxy-N-methylbenzylamine, would be expected if starting from the simpler N-methyl-2,5-dimethoxybenzamide.

This transformation yields a benzylamine, not a phenethylamine. The distinction is critical: a benzylamine has a one-carbon bridge between the phenyl ring and the nitrogen atom, while a phenethylamine has a two-carbon bridge.

Caption: Plausible reduction pathway of the title compound to a benzylamine derivative.

Hypothetical Elongation to a Phenethylamine

To convert the resulting benzylamine into a phenethylamine, the carbon chain must be extended by one carbon. This is a non-trivial synthetic challenge that typically involves multiple steps, rendering it an inefficient route. A possible, though cumbersome, sequence could be:

-

Conversion to Benzyl Halide: The benzylamine would first need to be converted into a more suitable intermediate, such as a benzyl halide (e.g., 2,5-dimethoxybenzyl bromide).

-

Cyanide Displacement: The benzyl halide could then react with a cyanide salt (e.g., NaCN) to form the corresponding benzyl cyanide (2,5-dimethoxyphenylacetonitrile).

-

Nitrile Reduction: Finally, the nitrile group would be reduced to a primary amine, yielding 2,5-dimethoxyphenethylamine (2C-H).[7]

This multi-step elongation process is synthetically inefficient and would likely result in a low overall yield compared to established methods.

Authoritative Grounding: Established & Efficient Synthesis Routes

In practice, the synthesis of 2,5-dimethoxyphenethylamines is almost universally achieved via more direct and higher-yielding pathways. Understanding these established methods provides the necessary context to evaluate the potential role of N,2,5-trimethoxy-N-methylbenzamide. The most authoritative and widely cited route starts from 2,5-dimethoxybenzaldehyde.[3][8]

The Henry Reaction Pathway

The condensation of 2,5-dimethoxybenzaldehyde with nitromethane, known as a Henry reaction, is the cornerstone of modern phenethylamine synthesis.[4][9]

-

Nitrostyrene Formation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst like ammonium acetate to form 2,5-dimethoxy-β-nitrostyrene.[3][8]

-

Nitrostyrene Reduction: The resulting nitrostyrene is then reduced to the corresponding phenethylamine. This critical step can be accomplished with various reducing agents, including:

This two-step sequence is highly efficient and modular, allowing for the synthesis of a wide variety of phenethylamine derivatives.

Caption: Comparison of the inefficient hypothetical route vs. the efficient established route.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes and compares the established Henry reaction route with the hypothetical route starting from the benzamide, highlighting the significant difference in efficiency.

| Parameter | Established Route (from Benzaldehyde) | Hypothetical Route (from Benzamide) |

| Starting Material | 2,5-Dimethoxybenzaldehyde | N,2,5-trimethoxy-N-methylbenzamide |

| Number of Core Steps | 2 | 4+ |

| Key Intermediates | 2,5-Dimethoxy-β-nitrostyrene | Benzylamine, Benzyl Halide, Benzyl Cyanide |

| Key Reagents | Nitromethane, LAH (or NaBH₄, H₂/Pd-C) | LAH, Halogenating agent, Cyanide salt |

| Overall Efficiency | High | Very Low (predicted) |

| Typical Reported Yield | ~50-70% from benzaldehyde | Not reported; predicted to be significantly lower |

Yields are highly dependent on specific reaction conditions and scale.[8]

Experimental Protocols: An Illustrative Example

While no specific protocol for the reduction of N,2,5-trimethoxy-N-methylbenzamide to a phenethylamine is published, a general procedure for the reduction of a substituted benzamide to its corresponding benzylamine using LAH is presented below for illustrative purposes.

WARNING: Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent. It should only be handled by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and under an inert atmosphere (e.g., nitrogen or argon).

Protocol: General Reduction of a Substituted Benzamide to a Benzylamine

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere is assembled.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is used as the solvent. A suspension of LAH (typically 1.5 to 3 equivalents) in anhydrous THF is prepared in the reaction flask and cooled in an ice bath.

-

Substrate Addition: The substituted benzamide (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the addition funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.

-

Workup: The resulting granular precipitate (aluminum salts) is removed by vacuum filtration and washed with additional THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude benzylamine, which can be further purified by distillation or chromatography.

Conclusion

The role of N,2,5-trimethoxy-N-methylbenzamide in phenethylamine synthesis is best understood as that of a potential, but synthetically impractical, precursor. While it can theoretically be converted into a phenethylamine backbone, the process is circuitous and inefficient, involving a reduction to a benzylamine followed by a multi-step carbon chain elongation.

For researchers and drug development professionals, the causality behind experimental choices is paramount. The established synthetic routes starting from 2,5-dimethoxybenzaldehyde offer superior efficiency, higher yields, and a more straightforward pathway to the desired 2,5-dimethoxyphenethylamine scaffold. Therefore, while N,2,5-trimethoxy-N-methylbenzamide remains a valid chemical intermediate for other applications[5], its role in the practical synthesis of phenethylamines is negligible in the face of more authoritative and field-proven methodologies.

References

-

Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). MDPI. [Link]

-

2C-B synthesis without LAH. designer-drug.com. [Link]

-

Mannich reaction route to 2,5-dimethoxyphenethylamine (2C-H). designer-drug.com. [Link]

-

2C B Synthesis IceCool PDF. Scribd. [Link]

-

Sintese Do 2c-b. Scribd. [Link]

- Method for preparing 2,5-dimethoxy phenylethylamine.

-

Synthesis of 2,5-Dimethoxyphenethylamines. Scribd. [Link]

-

N,2,5-triMethoxy-N-MethylbenzaMide. MySkinRecipes. [Link]

-

Route to 2C-B? Hive Methods Discourse. [Link]

-

In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Ovid. [Link]

-

N,2,4-trimethoxy-N-methylbenzamide. PubChem. [Link]

-

Trimethobenzamide. PubChem. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

-

Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

-

An Improved Process For Trimethobenzamide. Quick Company. [Link]

-

N-Methoxy-N-Methylbenzamide 98.0%(GC). PureSynth. [Link]

-

Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]

-

β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

- Method for making phenylethylamine compounds.

-

N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide. PubChemLite. [Link]

-

2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]

-

Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. ResearchGate. [Link]

-

Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Publications. [Link]

-

N-Methoxy-N-methylbenzamide. PubChem. [Link]

-

Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

-

N,2,5-triMethoxy-N-MethylbenzaMide. Suzhou Aobai Pharmaceutical. [Link]

-

N-methyl derivatives of the 5-HT2 agonist 1-(4-bromo-2,5-dimethoxyphenyl). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. designer-drug.com [designer-drug.com]

- 5. N,2,5-triMethoxy-N-MethylbenzaMide [myskinrecipes.com]

- 6. N,2,5-triMethoxy-N-MethylbenzaMide [allbiopharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

Difference between 2,5-dimethoxybenzoic acid and its Weinreb amide

Executive Summary

This guide analyzes the critical functional divergence between 2,5-dimethoxybenzoic acid (2,5-DMBA) and its derivative, N-methoxy-N-methyl-2,5-dimethoxybenzamide (Weinreb amide) .

While 2,5-DMBA serves as a stable, bulk starting material, it lacks the chemoselectivity required for precision carbon-carbon bond formation. The Weinreb amide is a strategic synthetic pivot; it is engineered specifically to prevent the "over-addition" of nucleophiles, enabling the isolation of ketones—a transformation that is kinetically difficult with the parent acid or simple esters.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the transition from a protic, hydrogen-bond donating species (Acid) to an aprotic, chelating species (Amide).

Comparative Physicochemical Profile

| Feature | 2,5-Dimethoxybenzoic Acid | Weinreb Amide Derivative |

| Formula | ||

| CAS | 2785-98-0 | 104505-72-2 (Typical) |

| Electronic State | Electron-rich aromatic ring; Protic (Carboxyl H). | Electron-rich; Aprotic ; Lewis basic sites. |

| pKa / Acidity | ~4.0 (Carboxyl proton). | Non-acidic (Stable to mild bases). |

| Solubility | High in EtOH, Acetone; Low in | High in DCM, THF, EtOAc; Moderate in |

| Primary Reactivity | Deprotonation (Acid-Base); Decarboxylation (harsh conditions). | Nucleophilic Acyl Substitution (Controlled). |

| Interaction with R-M | Quenches R-MgX/R-Li (consumes 1 eq). | Forms stable Tetrahedral Intermediate . |

Structural Implications

The ortho-methoxy group at the 2-position in 2,5-DMBA creates steric crowding. In the parent acid, this can influence crystal packing and solubility. In the Weinreb amide, this steric bulk actually aids the reaction selectivity by discouraging the approach of bulky nucleophiles after the initial chelation, further stabilizing the intermediate.

Part 2: The Reactivity Pivot (Mechanistic Divergence)

The core justification for converting the acid to the amide is the response to organometallic nucleophiles (Grignard reagents,

The Parent Acid: Uncontrollable Reactivity

Reaction of 2,5-DMBA directly with an organometallic reagent is inefficient for ketone synthesis due to two failure modes:

-

Deprotonation: The first equivalent of nucleophile acts as a base, stripping the acidic proton to form a carboxylate salt (

). This salt is electron-rich and resistant to nucleophilic attack. -

Over-addition: If forced (harsh conditions), the intermediate ketone is more reactive than the carboxylate, leading to immediate secondary attack and yielding a tertiary alcohol.

The Weinreb Amide: The Chelation Effect

The N-methoxy-N-methyl moiety is designed to form a stable 5-membered chelate ring with the metal cation (

-

Step 1: Nucleophile attacks the carbonyl carbon.

-

Step 2: The metal coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide.

-

Result: This "Tetrahedral Intermediate" is thermodynamically stable at low temperatures.[4] It does not collapse to the ketone while the reaction is cold, preventing a second nucleophile from attacking.

-

Workup: Acidic hydrolysis breaks the chelate, releasing the desired ketone.

Visualization: Pathway Comparison

Figure 1: Divergent reaction pathways. The Acid route leads to dead-ends (salts) or over-reaction (alcohols). The Weinreb route stabilizes the intermediate to yield ketones.

Part 3: Synthesis Protocol (Acid Amide)

The conversion is best achieved using 1,1'-Carbonyldiimidazole (CDI) . This method is superior to the acid chloride route (

Reagents

-

Substrate: 2,5-Dimethoxybenzoic acid (1.0 eq)

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[5][6]

-

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

Activation:

-

Dissolve 2,5-dimethoxybenzoic acid in anhydrous DCM under inert atmosphere (

or Ar). -

Add CDI in portions. Note:

gas will evolve.[7] Ensure proper venting. -

Stir at Room Temperature (RT) for 30–60 minutes. The formation of the reactive acyl-imidazole intermediate is indicated by the cessation of bubbling.

-

-

Amidation:

-

Add N,O-Dimethylhydroxylamine hydrochloride directly to the reaction mixture.

-

Technical Insight: The HCl salt is sufficient; the imidazole byproduct released in step 1 acts as the base scavenger, making an external base (like TEA) often unnecessary, though 1.0 eq of DIPEA can be added to accelerate kinetics.

-

Stir at RT for 3–12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

-

Workup (Self-Validating):

-

Wash with 1M HCl (removes unreacted imidazole/amine).

-

Wash with Saturated

(removes unreacted starting acid). -

Wash with Brine, dry over

, and concentrate. -

Validation: The product should be a viscous oil or low-melting solid. NMR should show distinct N-OMe (~3.3 ppm) and N-Me (~3.5 ppm) singlets.

-

Synthesis Workflow Diagram

Figure 2: One-pot synthesis workflow using CDI activation.

Part 4: Strategic Application (Ketone Synthesis)

The primary utility of the 2,5-dimethoxy Weinreb amide is the synthesis of 2,5-dimethoxyphenyl ketones .

Protocol for Grignard Addition

-

Setup: Dissolve Weinreb amide in anhydrous THF; cool to 0°C (or -78°C for very reactive nucleophiles).

-

Addition: Add

(1.2 eq) dropwise.-

Why 1.2 eq? Unlike the acid (which needs >2 eq), the amide requires only slight excess to drive kinetics.

-

-

Stabilization: Stir for 1 hour. The reaction sits at the stable chelated intermediate stage.

-

Hydrolysis: Quench with saturated

or dilute HCl. This step destroys the chelate and reveals the ketone.

Outcome: High-yield conversion to structures like 1-(2,5-dimethoxyphenyl)ethan-1-one (if MeMgBr is used) without tertiary alcohol contaminants.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[8][9][10][11] Tetrahedron Letters, 22(39), 3815-3818.[8][9] [8]

-

Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal of Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.

-

BenchChem. (2025).[1][2] 2,5-Dimethoxybenzoic acid Properties and Safety Data.

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis: Mechanism and Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 8. pure.psu.edu [pure.psu.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

Methodological & Application

Application Note: Protocol for Converting 2,5-Dimethoxybenzoic Acid to Weinreb Amide

Abstract & Strategic Rationale

The conversion of 2,5-dimethoxybenzoic acid to its corresponding Weinreb amide (N-methoxy-N-methylamide) is a pivotal transformation in the synthesis of functionalized phenethylamines and benzaldehyde derivatives. While acid chloride routes (using SOCl₂ or (COCl)₂) are traditional, they generate corrosive HCl and require strictly anhydrous conditions.

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for a one-pot activation.[1] This method is selected for its operational simplicity, "clean" byproduct profile (CO₂ and imidazole), and compatibility with electron-rich aromatic rings. The 2,5-dimethoxy substitution pattern increases the electron density of the aromatic ring, potentially reducing the electrophilicity of the carbonyl carbon; however, the acyl-imidazole intermediate generated by CDI is sufficiently reactive to drive conversion to completion under mild conditions without racemization or over-reaction.

Method Comparison: Why CDI?

| Feature | Acid Chloride Route (SOCl₂) | Carbodiimide (EDC/HOBt) | CDI Protocol (Recommended) |

| Reagent Stability | Moisture sensitive | Good | Hygroscopic (Store under Ar) |

| Byproducts | HCl, SO₂ (Corrosive gas) | Urea derivatives (difficult to remove) | CO₂ (gas), Imidazole (water soluble) |

| Purification | Distillation/Crystallization | Chromatography often required | Acidic aqueous wash (often sufficient) |

| Scalability | High | Low to Medium | High |

Reaction Mechanism & Logic

The reaction proceeds via a two-stage "activation-substitution" mechanism.

-

Activation: The carboxylic acid reacts with CDI to form an energetic

-acylimidazole intermediate, releasing CO₂ and free imidazole.[2] -

Coupling: The

-dimethylhydroxylamine hydrochloride salt is added.[1][3][4] The free imidazole generated in Step 1 acts as an in situ base to deprotonate the hydroxylamine salt, allowing the free amine to attack the acyl imidazole.

Mechanistic Pathway (DOT Visualization)

Detailed Experimental Protocol

Materials & Stoichiometry[1][6]

| Component | Equiv. | Role |

| 2,5-Dimethoxybenzoic acid | 1.0 | Limiting Reagent |

| 1,1'-Carbonyldiimidazole (CDI) | 1.1 - 1.2 | Activator |

| 1.2 | Nucleophile Source | |

| Dichloromethane (DCM) | [0.2 - 0.5 M] | Solvent (Anhydrous) |

| HCl (1M aq) | Excess | Quench/Wash |

Step-by-Step Procedure

Phase 1: Activation (Critical Step)

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 2,5-dimethoxybenzoic acid (1.0 eq) and anhydrous DCM (concentration ~0.3 M). Stir until suspended/dissolved.

-

CDI Addition: Add CDI (1.1 eq) in small portions over 5–10 minutes.

-

Observation: Vigorous evolution of CO₂ gas will occur.

-

Expert Insight: Do not stopper the flask tightly; ensure the system is vented through a bubbler or needle.

-

-

Incubation: Stir at room temperature (RT) for 45–60 minutes .

-

Checkpoint: The solution should become clear (homogeneous) and gas evolution must cease completely. This indicates conversion to the acyl imidazole.

-

Phase 2: Coupling

-

Amine Addition: Add

-dimethylhydroxylamine hydrochloride (1.2 eq) in a single portion.-

Note: No additional base (TEA/DIPEA) is strictly required if the stoichiometry is accurate, as the imidazole released in Phase 1 neutralizes the HCl salt. However, if reaction is sluggish, 0.5 eq of DIPEA may be added.

-

-

Reaction: Stir at RT for 3–12 hours .

-

IPC (In-Process Control): Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS. The acyl imidazole intermediate is unstable on silica; look for the disappearance of the acid peak (if quenched) or the appearance of the distinct amide spot.

-

Phase 3: Workup & Purification[5]

-

Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (approx. equal volume to solvent).

-

Chemistry: The acid wash protonates the imidazole byproduct and unreacted amine, pulling them into the aqueous phase.

-

-

Extraction: Shake vigorously. Separate layers. Extract aqueous layer once more with DCM.[1][4]

-

Wash Cycle: Wash combined organics sequentially with:

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Isolation: The product, N-methoxy-N-methyl-2,5-dimethoxybenzamide, is typically obtained as a pale yellow oil or low-melting solid.

-

Purity Check: If purity is <95% by HPLC, purify via flash column chromatography (Silica gel, Gradient: 10%

40% EtOAc in Hexanes).

-

Process Workflow (DOT Visualization)

Quality Control & Troubleshooting

Expected Analytical Data

-

Physical State: Pale yellow oil or off-white solid.

-

¹H NMR (CDCl₃, 400 MHz):

- 6.8–7.0 (m, 3H, Aromatic protons).

- 3.80, 3.78 (s, 6H, Ar-OCH ₃ x2).

- 3.5–3.6 (s, 3H, N-OCH ₃) – Broadening may occur due to rotation.

- 3.3 (s, 3H, N-CH ₃).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete activation (CO₂ still present). | Ensure gas evolution stops before adding amine. Warm to 35°C during activation if necessary. |

| Starting Material Remains | Moisture in CDI (CDI hydrolyzes to imidazole).[8] | Use fresh CDI or increase loading to 1.5 eq. Ensure glassware is flame-dried. |

| Product Impure | Imidazole contamination. | Increase the volume or frequency of the 1M HCl wash steps. |

| Emulsion during Workup | Density similarity/Surfactant effect. | Add solid NaCl to the aqueous layer or filter through Celite. |

References

-

Nahm, S.; Weinreb, S. M. (1981).[9][10] "

-Methoxy- -

Leadbeater, C. (2012).[1] "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation." ChemSpider Synthetic Pages, SP571.[1]

-

Mentzel, M.; Hoffmann, H. M. R. (1997).[11] "

-Methoxy- -

Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. orgsyn.org [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Application Note: Synthesis of 2,5-Dimethoxybenzaldehyde via DIBAL-H Reduction

Introduction: The Strategic Importance of 2,5-Dimethoxybenzaldehyde and DIBAL-H

2,5-Dimethoxybenzaldehyde is a crucial intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical field as a precursor to psychoactive substances like 2C-H and other related phenethylamines.[1][2] Its synthesis requires precise control to achieve high purity and yield. While several synthetic routes exist, the reduction of a corresponding ester (e.g., methyl 2,5-dimethoxybenzoate) or nitrile (2,5-dimethoxybenzonitrile) using Diisobutylaluminum Hydride (DIBAL-H) offers a reliable and selective method for obtaining the desired aldehyde.

DIBAL-H is a powerful and sterically hindered reducing agent.[3] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH4), which would typically reduce esters and nitriles to their corresponding primary alcohols and amines, DIBAL-H allows for the partial reduction to the aldehyde.[3][4] This selectivity is achieved by careful control of reaction conditions, most notably temperature.[5][6] This application note provides a comprehensive protocol for the synthesis of 2,5-dimethoxybenzaldehyde using DIBAL-H, detailing the reaction mechanism, safety precautions, and product characterization.

Reaction Mechanism: The Role of Low Temperature in Selective Reduction

The success of the DIBAL-H reduction hinges on the stability of a tetrahedral intermediate at low temperatures.[3][7] The mechanism proceeds as follows:

-

Lewis Acid-Base Coordination: The electron-deficient aluminum atom in DIBAL-H acts as a Lewis acid and coordinates with the Lewis basic carbonyl oxygen of the ester or the nitrogen of the nitrile. This coordination activates the carbonyl or nitrile group, making the carbon atom more electrophilic.[6]

-

Intramolecular Hydride Transfer: A hydride ion (H⁻) is then transferred from the aluminum to the electrophilic carbon atom.[6] This intramolecular transfer is efficient and results in the formation of a stable tetrahedral intermediate.[3]

-

Low-Temperature Stabilization: At very low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), this tetrahedral intermediate is stable and does not collapse to eliminate the alkoxy group (in the case of an ester).[3][6] This is the key to preventing over-reduction to the alcohol.

-

Hydrolysis: The reaction is quenched with a protic source, such as methanol, followed by an aqueous workup. This hydrolyzes the intermediate, leading to the formation of the final aldehyde product.[6]

Safety First: Handling Pyrophoric DIBAL-H

DIBAL-H is a pyrophoric reagent that reacts violently with air and water. [8] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8][9]

Essential Safety Precautions:

-

Always work in a fume hood with the sash at the lowest practical height.

-

Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.

-

Have a Class D fire extinguisher or a container of sand readily accessible.

-

Never work alone when handling pyrophoric reagents.[9]

-

Quench any excess DIBAL-H and clean contaminated glassware with extreme care.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the reduction of methyl 2,5-dimethoxybenzoate to 2,5-dimethoxybenzaldehyde. A similar procedure can be adapted for the corresponding nitrile.

Materials and Equipment

| Reagent/Equipment | Specification |

| Methyl 2,5-dimethoxybenzoate | High purity, anhydrous |

| DIBAL-H | 1.0 M solution in toluene or hexanes |

| Anhydrous Toluene | Distilled from a suitable drying agent |

| Methanol | Anhydrous |

| Saturated aq. Rochelle's salt | (Sodium potassium tartrate) |

| Ethyl acetate | Reagent grade |

| Anhydrous Sodium Sulfate | |

| Round-bottom flask | Flame-dried |

| Magnetic stirrer and stir bar | |

| Septa and needles | |

| Syringes | For liquid transfer |

| Inert gas supply | Nitrogen or Argon |

| Low-temperature bath | Dry ice/acetone (-78 °C) |

| Separatory funnel | |

| Rotary evaporator |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,5-dimethoxybenzaldehyde.

Procedure

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyl 2,5-dimethoxybenzoate (1 equivalent). Dissolve the ester in anhydrous toluene.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

DIBAL-H Addition: Slowly add a 1.0 M solution of DIBAL-H in toluene or hexanes (1.1 equivalents) dropwise via a syringe over 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.[10] This will decompose any excess DIBAL-H.

-

Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[5][8] This may take several hours.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2,5-dimethoxybenzaldehyde.

Product Characterization

The identity and purity of the synthesized 2,5-dimethoxybenzaldehyde should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to yellow crystalline solid[11] |

| Melting Point | 45-50 °C[12] |

| ¹H NMR (CDCl₃) | δ ~10.4 (s, 1H, CHO), 7.4-6.9 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~189 (C=O), 162, 154, 128, 122, 113, 110 (Ar-C), 56.5, 56.0 (OCH₃)[13] |

| IR (KBr) | ν ~1680 cm⁻¹ (C=O stretch) |

Conclusion

The DIBAL-H reduction of an appropriate ester or nitrile is an effective and highly selective method for the synthesis of 2,5-dimethoxybenzaldehyde. The key to a successful synthesis lies in the strict control of the reaction temperature to prevent over-reduction and the meticulous handling of the pyrophoric DIBAL-H reagent. This protocol provides a robust framework for researchers to produce this valuable intermediate with high purity and in good yield.

References

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

Organic-Synthesis.com. DIBAL-H Reduction. Retrieved from [Link]

-

Chemistry Steps. DIBAL Reducing Agent. Retrieved from [Link]

-

Adichemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Retrieved from [Link]

-

Schoch, R., & van der Vlugt, J. I. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2332–2336. [Link]

-

Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

-

Prof Chary Smith. (2018, March 31). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2 [Video]. YouTube. [Link]

-

Princeton University Environmental Health & Safety. Pyrophoric Materials. Retrieved from [Link]

-

ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... Retrieved from [Link]

-

Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. (2025, August 14). dibal h mechanism. Retrieved from [Link]

-

PubChem. 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. [Link]

- Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

-

Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]

-